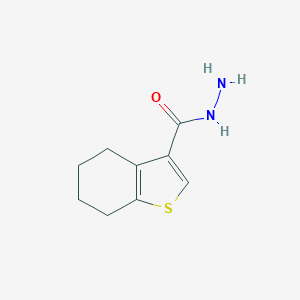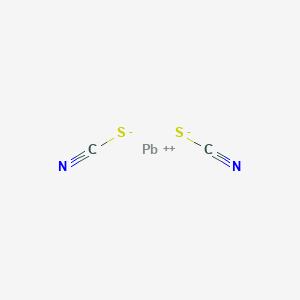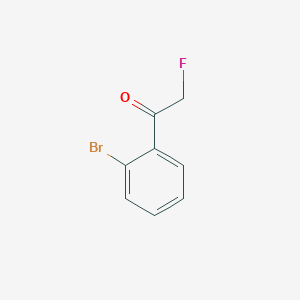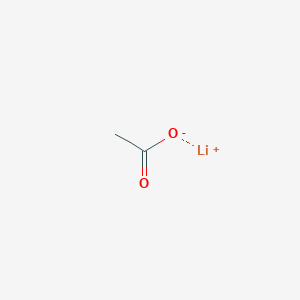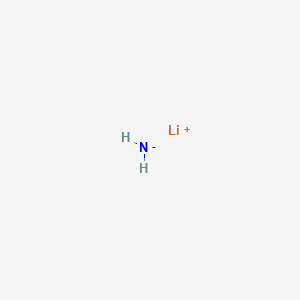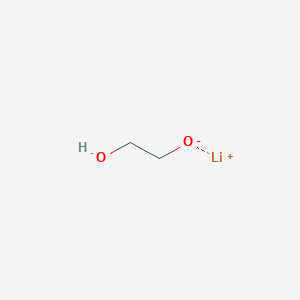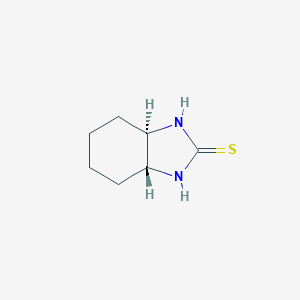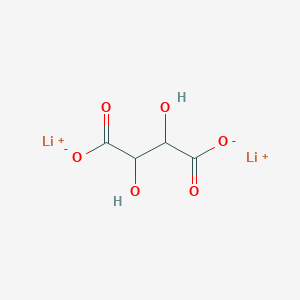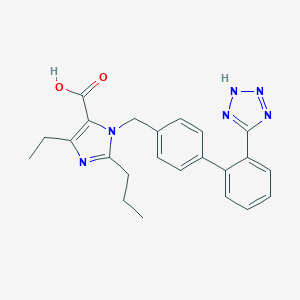![molecular formula C9H16O2 B148027 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane CAS No. 132014-24-5](/img/structure/B148027.png)
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, also known as DIPEA, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a pungent odor and is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.2]pentane.
Mécanisme D'action
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane acts as a strong base in organic reactions, deprotonating acidic compounds and facilitating the formation of new bonds. It also acts as a nucleophile in some reactions, attacking electrophilic compounds and forming new bonds. The strong basicity of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is due to the presence of two isopropyl groups, which stabilize the negative charge on the nitrogen atom.
Effets Biochimiques Et Physiologiques
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is not commonly used in biochemical or physiological studies due to its strong basicity and low nucleophilicity. It is not known to have any significant effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is relatively inexpensive and easy to handle, making it a popular choice for many reactions. However, its strong basicity can also be a limitation, as it can lead to unwanted side reactions or the deprotonation of sensitive compounds.
Orientations Futures
There are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane. One area of interest is the development of new synthetic methods using 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane as a base. Another area of interest is the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in the synthesis of new pharmaceuticals or agrochemicals. Additionally, there may be opportunities for research into the mechanism of action of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane and its potential use in other fields such as catalysis or materials science.
Conclusion:
In conclusion, 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a widely used organic compound in chemical synthesis. Its strong basicity and low nucleophilicity make it a popular choice as a base in many reactions, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While its strong basicity can be a limitation, there are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, including the development of new synthetic methods and the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in other fields such as catalysis or materials science.
Méthodes De Synthèse
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane can be synthesized through a variety of methods, including the reaction of diisopropylamine with formaldehyde, the reaction of diisopropylamine with paraformaldehyde, and the reaction of diisopropylamine with glyoxal. The most common method of synthesis involves the reaction of diisopropylamine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation.
Applications De Recherche Scientifique
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is used as a base in a variety of reactions, including the synthesis of peptides, esters, and amides. 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
132014-24-5 |
|---|---|
Nom du produit |
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane |
InChI |
InChI=1S/C9H16O2/c1-5(2)7-9(10-7)8(11-9)6(3)4/h5-8H,1-4H3 |
Clé InChI |
JKSQZTBHCPBNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
SMILES canonique |
CC(C)C1C2(O1)C(O2)C(C)C |
Synonymes |
1,4-Dioxaspiro[2.2]pentane,2,5-bis(1-methylethyl)-,[2alpha,3bta(R*)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



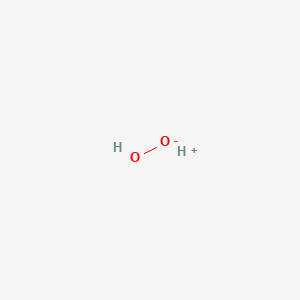
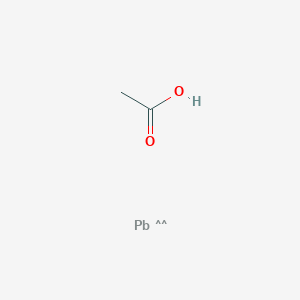
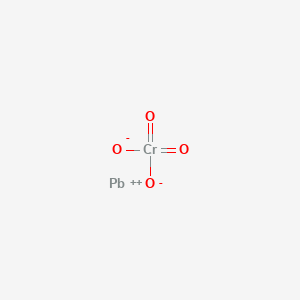
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)

